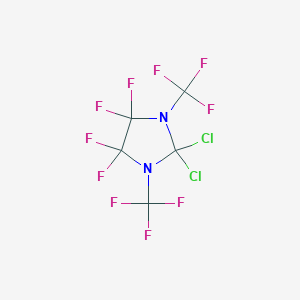
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C₅Cl₂F₁₀N₂. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a chlorinating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The fluorinated imidazolidine ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a unique balance of chemical properties that make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
91584-67-7 |
|---|---|
Formule moléculaire |
C5Cl2F10N2 |
Poids moléculaire |
348.95 g/mol |
Nom IUPAC |
2,2-dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Cl2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
Clé InChI |
ZOHYOTYFVXOGTL-UHFFFAOYSA-N |
SMILES canonique |
C1(C(N(C(N1C(F)(F)F)(Cl)Cl)C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
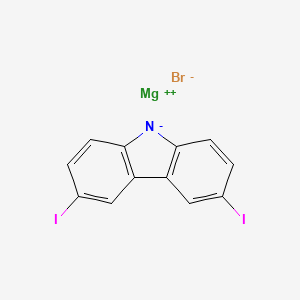
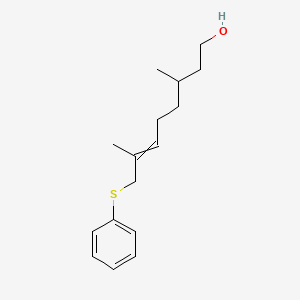
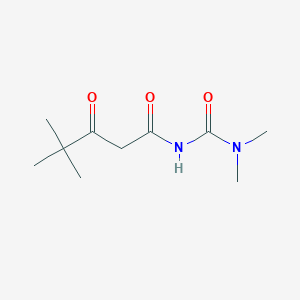
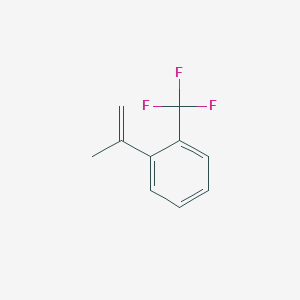
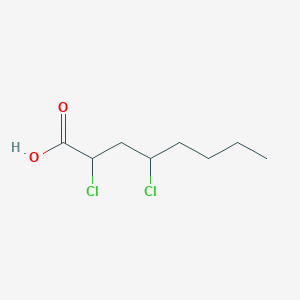
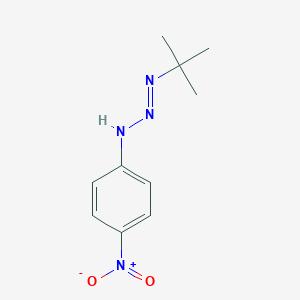

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

